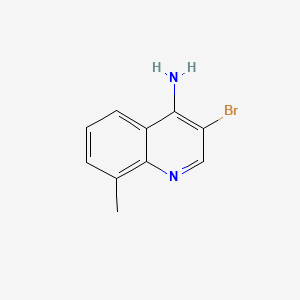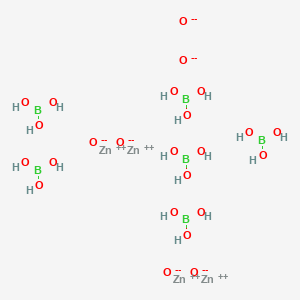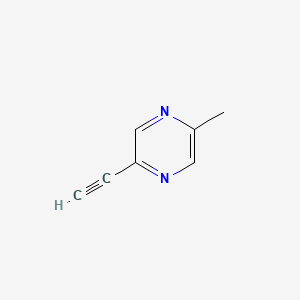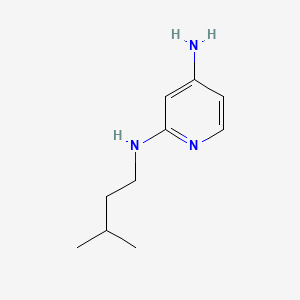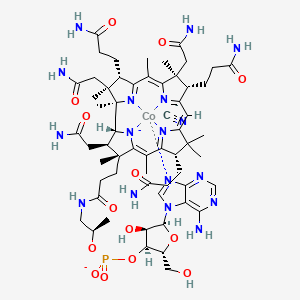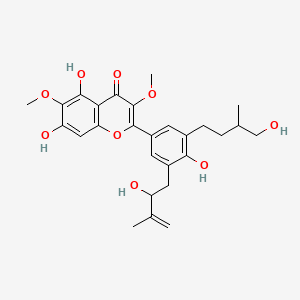
dodoviscin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodoviscin A is a natural product found in Dodonaea viscosa . It is a pigmentation-altering agent that can inhibit melanin biosynthesis induced by 3-isobutyl-1-methylxanthine and PD98059 .
Molecular Structure Analysis
Dodoviscin A has a molecular formula of C27H32O9 . Its structure includes a chromen-4-one moiety and two phenyl groups, which are substituted with hydroxy and methoxy groups .Physical And Chemical Properties Analysis
Dodoviscin A has a molecular weight of 500.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . Its exact mass and monoisotopic mass are 500.20463259 g/mol .Wissenschaftliche Forschungsanwendungen
Melanogenesis Inhibition
Dodoviscin A, a natural product derived from the aerial parts of Dodonaea viscosa, has shown promise as a melanogenesis inhibitor. In a study conducted on B16-F10 melanoma cells, dodoviscin A effectively suppressed melanin biosynthesis induced by compounds like 3-isobutyl-1-methylxanthine and PD98059. Importantly, it did not adversely affect cell viability. Furthermore, dodoviscin A inhibited the activity of mushroom tyrosinase, a key enzyme involved in melanin production. These findings suggest that dodoviscin A could be a valuable agent for treating hyperpigmentation-related conditions such as melasma and freckles .
Pigmentation-Altering Agent
Given its ability to modulate melanin production, dodoviscin A holds promise as a pigmentation-altering agent. Cosmetic formulations targeting skin pigmentation could potentially benefit from incorporating dodoviscin A. Its selective inhibition of tyrosinase activity without compromising cell viability makes it an attractive candidate for cosmetic and therapeutic applications .
Mechanism of Action
Dodoviscin A inhibits phosphorylation of the cAMP response element binding protein (CREB) induced by 3-isobutyl-1-methylxanthine and forskolin. This modulation of CREB signaling may contribute to its effects on melanin biosynthesis and tyrosinase activity .
Bioinformatics and Chemogenomics
Considering the computational advances in chemogenomics, dodoviscin A’s interactions with protein targets could be further explored using in silico tools. Computational chemogenomics approaches can help predict its binding affinity to various biological targets, aiding drug discovery efforts .
Wirkmechanismus
Target of Action
Dodoviscin A primarily targets tyrosinase , an enzyme crucial for melanin production . It also exhibits inhibitory activity on extracellular signal-regulated protein kinase 2 (ERK2) .
Mode of Action
Dodoviscin A interacts with its targets by suppressing their activity. It inhibits melanin production in B16-F10 melanoma cells by suppressing mushroom tyrosinase activity . It also inhibits the phosphorylation of cAMP response element-binding protein, induced by 3-isobutyl-1-methylxanthine and forskolin . In the case of ERK2, Dodoviscin A exhibits inhibitory activity, with an IC50 value of 10.79 μm .
Biochemical Pathways
Dodoviscin A affects the melanin biosynthesis pathway by inhibiting tyrosinase, thereby reducing melanin production . The inhibition of ERK2 suggests potential effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Its inhibitory activity on erk2 suggests that it has sufficient bioavailability to exert its effects at the cellular level .
Result of Action
The primary result of Dodoviscin A’s action is the alteration of pigmentation, achieved by inhibiting melanin production in melanoma cells . Its inhibitory activity on ERK2 also suggests potential anti-proliferative effects .
Action Environment
As a natural product isolated from the aerial parts of dodonaea viscosa , it may be influenced by factors such as temperature, pH, and light exposure
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFIZXLDARFSIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dodoviscin A | |
Q & A
Q1: How does Dodoviscin A exert its anti-melanogenic effects?
A1: Dodoviscin A inhibits melanin production in B16-F10 melanoma cells, which are commonly used to study pigmentation. [] It does this through multiple mechanisms:
- Tyrosinase Inhibition: Dodoviscin A directly inhibits tyrosinase activity, an essential enzyme in melanin synthesis. [] It reduces both the activity of mushroom tyrosinase in a cell-free system and the activity and expression of mature tyrosinase protein in cells. []
- cAMP Pathway Modulation: Dodoviscin A suppresses the phosphorylation of cAMP response element binding protein (CREB) induced by forskolin and 3-isobutyl-1-methylxanthine (IBMX). [] This suggests that it interferes with the cAMP signaling pathway, which plays a crucial role in melanogenesis.
Q2: Has Dodoviscin A demonstrated activity against any specific proteins or pathways beyond melanogenesis?
A2: Yes, recent research suggests that Dodoviscin A exhibits inhibitory activity against extracellular signal-regulated kinase 2 (ERK2). [] ERK2 is a key protein kinase involved in cell growth, differentiation, and survival, making it a relevant target for various therapeutic areas. While the study identified Dodoviscin A through virtual screening and confirmed its activity in vitro, further research is needed to fully understand its mechanism of action and potential therapeutic implications. []
Q3: What are the potential applications of Dodoviscin A based on the current research?
A3: While further research is necessary, Dodoviscin A shows promise in two main areas:
- Hyperpigmentation Disorders: Its inhibitory effect on melanin production suggests potential as a therapeutic agent for hyperpigmentation disorders like melasma, freckles, and chloasma. [] Further research could explore its efficacy and safety in relevant in vivo models and potentially clinical trials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

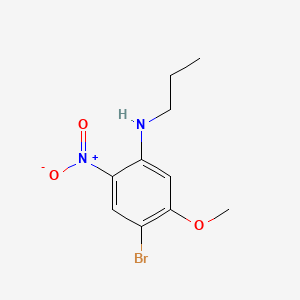
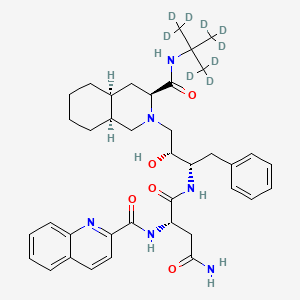
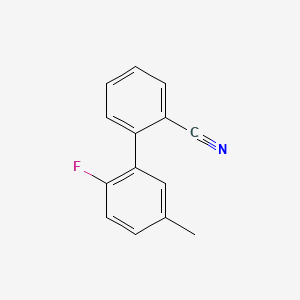



![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)


